molecular formula C10H8N4O2 B3970363 4-(dimethylamino)-5-nitrophthalonitrile

4-(dimethylamino)-5-nitrophthalonitrile

Cat. No. B3970363
M. Wt: 216.20 g/mol
InChI Key: PVISTEGVDYRVEM-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-5-nitrophthalonitrile, also known as DMAPN, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. DMAPN is a phthalonitrile derivative that contains both an electron-donating dimethylamino group and an electron-withdrawing nitro group, making it an excellent candidate for various applications in chemical and biological research.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-5-nitrophthalonitrile involves the activation of the carbonyl group in organic compounds. This compound can act as a nucleophilic catalyst, which facilitates the formation of a covalent bond between the carbonyl group and the nucleophile.
Biochemical and Physiological Effects:
This compound has been shown to have no significant biochemical or physiological effects on living organisms. However, it is essential to handle this compound with care as it is a toxic compound and can cause severe health hazards if mishandled.

Advantages and Limitations for Lab Experiments

4-(dimethylamino)-5-nitrophthalonitrile has several advantages in laboratory experiments. It is a versatile compound that can be used as a catalyst in various organic reactions. It is also relatively easy to handle and store. However, this compound has some limitations. It is a toxic compound, and its handling requires proper safety precautions. Additionally, this compound is relatively expensive, which can limit its use in some experiments.

Future Directions

There are several potential future directions for the use of 4-(dimethylamino)-5-nitrophthalonitrile in scientific research. One possible direction is the development of new synthetic methods using this compound as a catalyst. Another potential direction is the use of this compound in the synthesis of new organic compounds with potential applications in various fields. Additionally, this compound can be used in the development of new drugs and pharmaceuticals. Further research is required to explore these potential applications fully.
Conclusion:
In conclusion, this compound is a versatile and unique compound that has gained significant attention in scientific research. Its potential applications in various fields, including organic synthesis and drug development, make it an essential compound for future research. While this compound has some limitations, its advantages make it an attractive option for laboratory experiments. Further research is required to fully understand the potential applications of this compound and its mechanism of action.

Scientific Research Applications

4-(dimethylamino)-5-nitrophthalonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the synthesis of organic compounds. This compound can act as a catalyst in various organic reactions, such as Michael addition, aldol condensation, and Friedel-Crafts reaction.

properties

IUPAC Name

4-(dimethylamino)-5-nitrobenzene-1,2-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2/c1-13(2)9-3-7(5-11)8(6-12)4-10(9)14(15)16/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVISTEGVDYRVEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C(=C1)C#N)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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